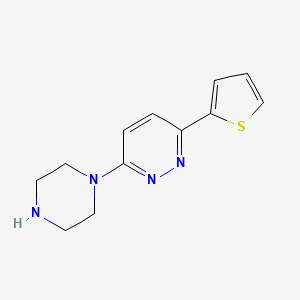

3-Piperazin-1-yl-6-(2-thienyl)pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Piperazin-1-yl-6-(2-thienyl)pyridazine (3-PIP-6-TP) is a heterocyclic compound that is part of the pyridazine family. It is an organic compound that has a wide range of applications in the fields of scientific research and biochemistry. 3-PIP-6-TP has been used in various studies to investigate its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Anti-inflammatory Activity

One study explored the synthesis and anti-inflammatory activity of certain piperazinylthienylpyridazine derivatives, highlighting their potential as anti-inflammatory agents. The novel series prepared from 6-(thien-2-yl)-2H-pyridazin-3-one showed significant anti-inflammatory activity against carrageenan-induced paw edema, indicating their promise for further development in anti-inflammatory therapies (Refaat, Khalil, & Kadry, 2007).

Androgen Receptor Downregulation for Prostate Cancer

Another line of research led to the discovery of AZD3514, a small-molecule androgen receptor downregulator for the treatment of advanced prostate cancer. By modifying the basic structure to address hERG and physical property issues, AZD3514 was developed and evaluated in Phase I clinical trials, showcasing a novel approach to prostate cancer treatment (Bradbury et al., 2013).

Anti-diabetic Drug Development

Research into triazolo-pyridazine-6-yl-substituted piperazines evaluated their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. These compounds showed significant DPP-4 inhibition and insulinotropic activities, indicating their potential as effective anti-diabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds with piperazine moieties have been reported to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Mode of Action

Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to downstream effects .

Result of Action

Compounds with similar structures have been reported to exhibit significant activity against various bacterial strains .

Action Environment

Environmental factors such as temperature, ph, and presence of other compounds can potentially influence the action of similar compounds .

Propiedades

IUPAC Name |

3-piperazin-1-yl-6-thiophen-2-ylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S/c1-2-11(17-9-1)10-3-4-12(15-14-10)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYMHNQZJWLMQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)

![5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290995.png)

![5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290997.png)

![5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1290999.png)

![1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291001.png)

![1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291003.png)

![1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291005.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291006.png)